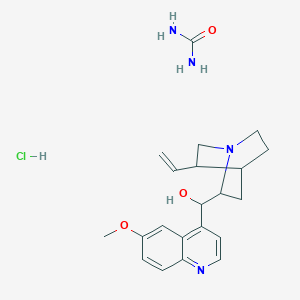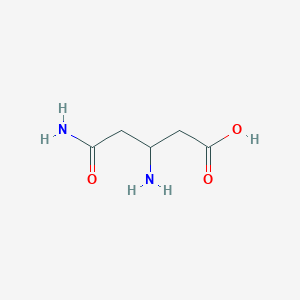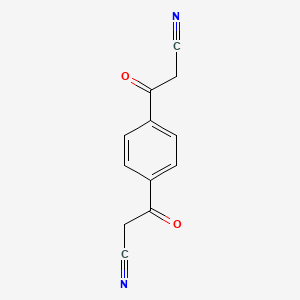![molecular formula C12H18N4S B12102938 1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea](/img/structure/B12102938.png)
1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea is a complex organic compound that belongs to the class of thiourea derivatives Thiourea compounds are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science
Méthodes De Préparation
The synthesis of 1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea typically involves the condensation of N,N-diethylthiourea with 6-methyl-2-pyridinecarboxaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Phase transfer catalysis and other advanced techniques may be employed to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles, leading to the formation of diverse derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: Research suggests that the compound has anti-inflammatory and antioxidant activities, making it a candidate for drug development in treating inflammatory disorders and oxidative stress-related diseases.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions through its thiourea moiety, forming stable complexes. These complexes can modulate various biochemical pathways, leading to their observed biological activities .
In antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death. In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea can be compared with other thiourea derivatives, such as:
1,1-diethyl-3-(4-methoxybenzoyl)thiourea: This compound also forms complexes with transition metals and exhibits similar biological activities.
1,1-di-n-propyl-3-(4-(3,3-di-n-propylthioureidocarbonyl)benzoyl)thiourea: This derivative has been studied for its thermal behavior and complexation with metal ions.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activities compared to other thiourea derivatives.
Propriétés
Formule moléculaire |
C12H18N4S |
|---|---|
Poids moléculaire |
250.37 g/mol |
Nom IUPAC |
1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C12H18N4S/c1-4-16(5-2)12(17)15-13-9-11-8-6-7-10(3)14-11/h6-9H,4-5H2,1-3H3,(H,15,17)/b13-9+ |
Clé InChI |
AXTATRPIRYPVLG-UKTHLTGXSA-N |
SMILES isomérique |
CCN(CC)C(=S)N/N=C/C1=CC=CC(=N1)C |
SMILES canonique |
CCN(CC)C(=S)NN=CC1=CC=CC(=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


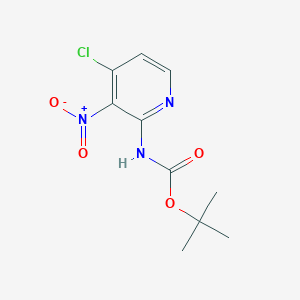
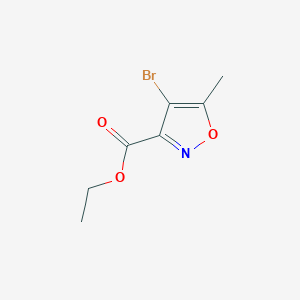
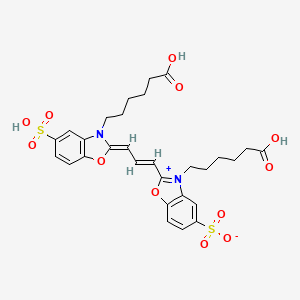
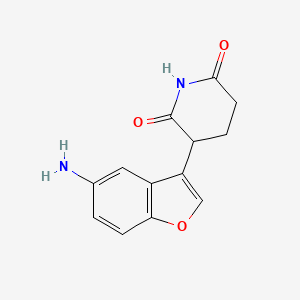


![2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B12102904.png)
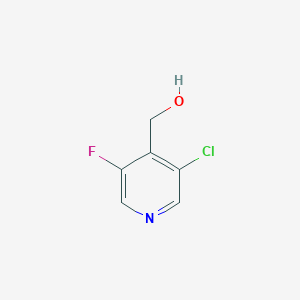
![benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B12102913.png)
![2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B12102918.png)

